[1,4]Dioxino[2,3-g][1,3]benzothiazole-2-carbonitrile
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Overview
Description
[1,4]Dioxino[2,3-g][1,3]benzothiazole-2-carbonitrile is a chemical compound with the molecular formula C10H6N2O2S It is known for its unique structure, which includes a dioxin ring fused with a benzothiazole ring and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,4]Dioxino[2,3-g][1,3]benzothiazole-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with a suitable dioxin derivative in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
[1,4]Dioxino[2,3-g][1,3]benzothiazole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other functional groups.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the benzothiazole ring.
Scientific Research Applications
Chemistry
In chemistry, [1,4]Dioxino[2,3-g][1,3]benzothiazole-2-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a probe to study biological processes.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. They may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of [1,4]Dioxino[2,3-g][1,3]benzothiazole-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
[1,4]Dioxino[2,3-g][1,3]benzothiazole: Lacks the carbonitrile group but shares the core structure.
Benzothiazole-2-carbonitrile: Lacks the dioxin ring but contains the benzothiazole and carbonitrile groups.
[1,4]Dioxino[2,3-g][1,3]benzothiazole-2-carboxylic acid: Contains a carboxylic acid group instead of a carbonitrile group.
Uniqueness
The presence of both the dioxin ring and the carbonitrile group in [1,4]Dioxino[2,3-g][1,3]benzothiazole-2-carbonitrile makes it unique. This combination imparts distinct chemical properties and reactivity, setting it apart from similar compounds.
Properties
CAS No. |
225242-20-6 |
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Molecular Formula |
C10H4N2O2S |
Molecular Weight |
216.22 g/mol |
IUPAC Name |
[1,4]dioxino[2,3-g][1,3]benzothiazole-2-carbonitrile |
InChI |
InChI=1S/C10H4N2O2S/c11-5-8-12-6-1-2-7-9(10(6)15-8)14-4-3-13-7/h1-4H |
InChI Key |
YEODKKORQFIPGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C1N=C(S3)C#N)OC=CO2 |
Origin of Product |
United States |
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